7-Chloro-3-methylbenzofuran-2-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
32565-19-8 |
|---|---|
Molecular Formula |
C10H7ClO2 |
Molecular Weight |
194.61 g/mol |
IUPAC Name |
7-chloro-3-methyl-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C10H7ClO2/c1-6-7-3-2-4-8(11)10(7)13-9(6)5-12/h2-5H,1H3 |
InChI Key |
ANBDXMZWJRRYJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2Cl)C=O |
Origin of Product |
United States |
Mechanistic Investigations of Benzofuran Formation Relevant to 7 Chloro 3 Methylbenzofuran 2 Carbaldehyde Synthesis
Mechanistic Pathways of Cyclization Reactions
The formation of the benzofuran (B130515) ring system is typically achieved through an intramolecular cyclization, where a furan (B31954) ring is fused to a benzene (B151609) ring. The key step involves the formation of a C-O bond between a phenolic oxygen and a carbon atom of an adjacent side chain. Several distinct mechanistic paradigms, including electrophilic, radical, pericyclic, and photochemical pathways, can accomplish this transformation.
Electrophilic Cyclization Mechanisms
Electrophilic cyclization is a common strategy for benzofuran synthesis, often involving the activation of a side chain to make it susceptible to nucleophilic attack by the phenolic oxygen.
One prominent method involves the cyclization of o-alkynylphenols or their derivatives. For instance, the reaction of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization, provides 2,3-disubstituted benzofurans under mild conditions organic-chemistry.org. In a related approach, dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) can act as an electrophile to induce the cyclization of o-alkynyl anisoles, yielding 2,3-disubstituted benzofurans with a 3-thiomethyl group rsc.org.
Acid-catalyzed cyclization of acetals represents another key electrophilic pathway. The mechanism proceeds through the protonation of the acetal under acidic conditions, followed by the elimination of an alcohol to form a reactive oxonium ion. The adjacent phenyl ring then acts as a nucleophile, attacking the oxonium ion to forge the new ring. Subsequent elimination of a second alcohol molecule leads to the final benzofuran product wuxiapptec.com. The regioselectivity of this cyclization is governed by the electronic properties of the intermediate oxonium ion wuxiapptec.com.
| Method | Starting Materials | Key Intermediate | Outcome |
| Sonogashira Coupling / Electrophilic Cyclization | o-iodoanisoles, terminal alkynes | Alkyne-substituted anisole (B1667542) | 2,3-disubstituted benzofurans organic-chemistry.org |
| DMTSF-Mediated Cyclization | o-alkynyl anisoles | Sulfonium-activated alkyne | 3-thiomethyl-substituted benzofurans rsc.org |
| Acid-Catalyzed Acetal Cyclization | Aryl ether acetals | Oxonium ion | Regioisomeric benzofurans wuxiapptec.com |
Radical-Based Oxidative Cyclizations
Radical cyclizations offer an alternative mechanistic route to benzofurans, often under mild conditions. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization.
A notable example is the construction of complex benzofurylethylamine derivatives through a cascade radical cyclization nih.govresearchgate.net. This process is initiated by a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. This transfer generates a radical that cyclizes, followed by an intermolecular radical-radical coupling, rapidly building molecular complexity nih.govresearchgate.net.
Furan oxidation can also proceed via radical intermediates. For example, the oxidation of β-ketoesters containing a β-furan-2-yl substituent by a Mn(III)/Co(II) catalyst system under an oxygen atmosphere can involve a peroxy radical mechanism. An initially formed α-carbon radical of the β-ketoester captures O₂ to form a peroxy radical, which then oxidizes the nearby furan moiety, leading to a cyclized product after rearrangement rsc.org.
| Initiation Method | Key Radical Intermediate | Reaction Type | Significance |
| Single-Electron Transfer (SET) | Aryl radical from allenyl ether | Cascade Cyclization/Coupling | Synthesis of complex polycyclic benzofurans nih.govresearchgate.net |
| Mn(III)/Co(II) Catalysis | Peroxy radical | Furan Oxidation/Cyclization | Formation of functionalized cyclohexenones from furans rsc.org |
| Visible-Light Induction | Alkyl radical | Alkylation/Ring-Opening/Cyclization | Formation of two C-C bonds and a new ring in one process beilstein-journals.org |
Pericyclic Reactions (e.g., Sigmatropic Rearrangements)
Pericyclic reactions, which proceed through a concerted, cyclic transition state, provide a powerful and stereospecific route to benzofuran precursors. The rsc.orgrsc.org-sigmatropic rearrangement is particularly relevant in this context.
A novel two-component synthesis of substituted benzofurans utilizes what is presumed to be a rsc.orgrsc.org-sigmatropic rearrangement involving an O-arylsulfoxonium species or a related sulfurane acs.orgnih.gov. In this one-pot operation, a vinyl sulfoxide is activated and joined with a phenol (B47542) to form a sulfoxonium intermediate. This intermediate then rapidly rearranges at low temperatures to give a dihydrobenzofuran, which can subsequently aromatize to the final benzofuran product acs.org. This method is advantageous as the initial benzene ring substrate does not require ortho-disubstitution acs.org.
Similarly, a gold-catalyzed reaction of quinols with alkynyl esters has been proposed to proceed via a pathway involving a Claisen-type rsc.orgrsc.org-sigmatropic rearrangement to furnish the benzofuran skeleton acs.org.
Photochemical Mechanistic Pathways in Benzofuran Formation
Photochemical reactions offer a metal-free approach to benzofuran synthesis, often proceeding under mild conditions. These pathways typically involve the generation of highly reactive intermediates upon irradiation with light.
A one-step photochemical synthesis of 2-substituted benzo[b]furans has been developed by reacting 2-chlorophenol derivatives with terminal alkynes researchgate.netnih.gov. The proposed mechanism involves the photochemical generation of an aryl cation intermediate from the chlorophenol. This highly electrophilic species is then trapped by the alkyne, leading to a tandem formation of an aryl-C bond and a C-O bond to complete the benzofuran ring system researchgate.netnih.gov. This method is environmentally favorable as it avoids the use of metal catalysts and utilizes readily available chlorophenols instead of more expensive bromo or iodo analogs researchgate.net. UV irradiation has also been shown to be crucial in certain oxidative cyclizations, enhancing both the reaction rate and yield, suggesting a link between photochemical activation and radical pathways rsc.org.
Detailed Mechanistic Studies of Catalytic Cycles
Transition metal catalysis is a cornerstone of modern organic synthesis, and it plays a pivotal role in the construction of the benzofuran nucleus. Metals like palladium, copper, and gold are frequently used to catalyze key bond-forming steps, and understanding their catalytic cycles is essential for reaction optimization.
Role of Transition Metal Intermediates (e.g., Palladium, Copper, Gold)
Transition metals catalyze a diverse array of reactions leading to benzofurans, including cross-coupling, cyclization, and annulation reactions. acs.orgnih.gov
Palladium (Pd): Palladium is one of the most versatile metals for benzofuran synthesis acs.org. Pd-catalyzed reactions often begin with an oxidative addition of an aryl halide (e.g., o-halophenol) to a Pd(0) species, forming a Pd(II) intermediate. This is followed by coordination of the second reactant (e.g., an alkyne in a Sonogashira coupling) and subsequent migratory insertion or reductive elimination to form the final product and regenerate the Pd(0) catalyst nih.govscribd.com. For example, a regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols uses a [PdCl₂(CH₃CN)₂] catalyst to provide 2-benzyl benzo[b]furans organic-chemistry.org.
Copper (Cu): Copper catalysts are widely employed, particularly for C-O bond formation. In the synthesis of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and β-keto esters, a CuI-catalyzed domino reaction occurs. This process involves an intermolecular C-C bond formation followed by an intramolecular C-O bond formation organic-chemistry.org. Mechanistic proposals often involve the formation of copper acetylide intermediates or radical transfer processes initiated by the copper catalyst acs.orgnih.gov.
Gold (Au): Gold catalysts are known for their ability to activate alkynes toward nucleophilic attack. In benzofuran synthesis, a gold catalyst can coordinate with an alkynyl group, making it more electrophilic. A subsequent intramolecular attack by a phenolic oxygen (a 6-endo-dig cyclization) or an intermolecular attack followed by rearrangement can lead to the benzofuran core acs.org.
The table below summarizes the roles of these key transition metals in benzofuran synthesis.
| Metal Catalyst | Typical Precursors | Key Mechanistic Steps | Example Reaction |
| Palladium (Pd) | o-halophenols, alkynes, enolates | Oxidative Addition, Reductive Elimination, Heck Reaction | Sonogashira coupling followed by cyclization nih.gov |
| Copper (Cu) | o-halophenols, β-keto esters, terminal alkynes | Formation of Copper Acetylides, Domino C-C/C-O Coupling | CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with β-keto esters organic-chemistry.org |
| Gold (Au) | Alkynylphenols, Quinols | Alkyne Activation (π-acid catalysis), Sigmatropic Rearrangement | Au-catalyzed reaction of quinols and alkynyl esters acs.org |
Proton Transfer and Deprotonation Steps
Proton transfer and deprotonation are fundamental steps that frequently initiate or facilitate the key bond-forming events in benzofuran synthesis. In many established synthetic routes, the removal of a proton by a base is the critical first step that generates a reactive nucleophile, which then participates in the crucial ring-closing reaction.
For instance, in certain copper-catalyzed syntheses, the reaction is proposed to begin with the abstraction of a proton from a starting material, which is followed by cyclization and a subsequent deprotonation step to yield the final benzofuran derivative. nih.govacs.org The choice of base is critical in these steps, as its strength can influence the rate and success of the proton abstraction. Similarly, some catalyst-free approaches to benzofuran synthesis involve a mechanism that proceeds via deprotonation, followed by an epoxide ring-opening, intramolecular cyclization, and subsequent elimination of water to form the aromatic furan ring. nih.gov In acid-catalyzed reactions, protonation of a carbonyl or hydroxyl group can generate a more electrophilic species or a better leaving group, thereby activating the substrate for subsequent intramolecular attack and cyclization. wuxiapptec.com
Intermediate Formation and Transformation (e.g., Iminium Ions, α-Ketocations)
The pathways leading to benzofuran rings are characterized by the formation of various transient intermediates. The nature of these intermediates is highly dependent on the starting materials and the reaction conditions employed.
A frequently encountered intermediate, particularly in syntheses starting from salicylaldehydes (a structural relative of the target molecule), is the iminium ion . acs.orgresearchgate.net In certain copper-catalyzed, one-pot syntheses involving salicylaldehydes, amines, and alkynes, the proposed mechanism proceeds via the formation of an iminium ion. nih.govacs.org This electrophilic intermediate is then attacked by a copper acetylide, leading to an intermediate that undergoes intramolecular cyclization and isomerization to generate the benzofuran skeleton. nih.govacs.org The formation of an iminium ion effectively activates the carbonyl group of the aldehyde towards nucleophilic attack.
In other contexts, such as acid-catalyzed cyclizations of acetals, an oxonium ion is a key intermediate. wuxiapptec.com This intermediate is formed upon protonation of the acetal under acidic conditions, followed by the elimination of an alcohol molecule. The resulting oxonium ion is a potent electrophile that facilitates the subsequent intramolecular nucleophilic attack by the phenyl ring to form the dihydrobenzofuran structure, which then aromatizes. wuxiapptec.com
While less commonly cited in general benzofuran syntheses, the concept of α-ketocations or similar electron-deficient species can be relevant. In reactions involving the rearrangement of α-phenoxy ketones under strongly acidic conditions, a protonated carbonyl can lead to the formation of a stable α-oxy carbocation, which can then undergo rearrangement and deprotonation to yield the benzofuran product. researchgate.net
Computational Approaches to Reaction Mechanism Elucidation
To gain deeper insight into the complex mechanisms of benzofuran synthesis, computational chemistry has emerged as a powerful tool. These theoretical approaches allow for the detailed examination of reaction pathways, transition states, and intermediate structures that may be difficult or impossible to observe experimentally.
Density Functional Theory (DFT) for Transition State Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and has been widely applied to study reaction mechanisms in organic chemistry. researchgate.net For benzofuran-related systems, DFT calculations are instrumental in locating and characterizing the transition state (TS) structures for key reaction steps. By calculating the energy of these transition states, chemists can determine the activation energy barriers for different potential pathways. researchgate.netrsc.org
For example, DFT has been used to investigate unexpected reaction outcomes during the synthesis of benzofuran derivatives. In one study, calculations revealed that the presence of ethanol (B145695) was crucial for initiating a reaction by lowering the energy barrier of a concerted deprotonation and ethoxy group attack, allowing the reaction to proceed via a specific transition state (TS1E) with a calculated energy barrier of 28.3 kcal/mol. researchgate.net DFT is also employed to analyze the geometric parameters (bond lengths and angles) and vibrational frequencies of benzofuran compounds and their reaction intermediates, providing results that can be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. researchgate.net
Energetic Profiling of Reaction Pathways
Building upon transition state analysis, DFT can be used to construct a complete energetic profile, or reaction coordinate diagram, for a proposed mechanism. This profile maps the changes in potential energy as the reactants are converted into products, passing through various intermediates and transition states. Such diagrams are invaluable for understanding reaction kinetics and predicting product distributions, especially in cases where multiple competing pathways exist. researchgate.net
A notable application of this approach was in studying the regioselectivity of an acid-catalyzed cyclization to form a benzofuran core. wuxiapptec.com Initial analyses were unable to predict the experimentally observed product ratio. A detailed mechanistic investigation revealed that the reaction proceeded through an oxonium ion intermediate. DFT calculations were then performed to map the energetic profiles for the two possible competing cyclization pathways (at site 'a' versus site 'b'). The calculations showed a tangible difference in the activation energies for the two routes. wuxiapptec.com
As detailed in the table below, the activation energy for cyclization at site 'b' was found to be lower than that for site 'a', indicating that this pathway is kinetically favored. wuxiapptec.com This computational result was consistent with the experimental observation that the product resulting from attack at site 'b' was the major isomer. wuxiapptec.com This demonstrates the predictive power of energetic profiling in elucidating and rationalizing the outcomes of complex organic reactions.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio (at 110 °C) | Experimental Product Ratio |
|---|---|---|---|
| Cyclization at Site 'a' | 10.16 | ~1 : 3.44 | 1 : 5 |
| Cyclization at Site 'b' | 9.22 |
Data sourced from a computational study on the acid-catalyzed cyclization for benzofuran synthesis. wuxiapptec.com
Reactivity and Derivatization Strategies for 7 Chloro 3 Methylbenzofuran 2 Carbaldehyde
Reactions Involving the Carbaldehyde Moiety at C-2
The aldehyde functional group at the C-2 position is the most prominent site for transformations, participating in a wide array of classical carbonyl reactions.
Nucleophilic Additions and Condensations (e.g., Knoevenagel Condensation)
The electrophilic carbon of the C-2 carbaldehyde is highly susceptible to nucleophilic attack. A significant class of reactions leveraging this reactivity is the Knoevenagel condensation. wikipedia.orgresearchgate.net This reaction involves the condensation of the aldehyde with an active methylene compound, typically catalyzed by a weak base like piperidine or ammonia. wikipedia.orgresearchgate.net The initial nucleophilic addition is followed by a dehydration step to yield a new C=C double bond, forming an α,β-unsaturated product. wikipedia.org
For 7-Chloro-3-methylbenzofuran-2-carbaldehyde, this strategy provides a reliable route to extend the carbon chain at the C-2 position, introducing new functional groups and conjugated systems. The reaction is broadly applicable to a variety of active methylene compounds.
| Active Methylene Compound | Catalyst/Conditions | Expected Product Class |
|---|---|---|
| Malononitrile | Piperidine, Ethanol (B145695), Reflux | (7-Chloro-3-methylbenzofuran-2-yl)methylenemalononitrile |
| Ethyl Cyanoacetate | Base (e.g., K₂CO₃), Solvent-free, 100°C | Ethyl 2-cyano-3-(7-chloro-3-methylbenzofuran-2-yl)acrylate mdpi.com |
| Malonic Acid | Pyridine (B92270), Reflux (Doebner modification) | 3-(7-Chloro-3-methylbenzofuran-2-yl)acrylic acid (after decarboxylation) organic-chemistry.org |
| Nitromethane | Butylamine, Acetic Acid, 95°C | 7-Chloro-3-methyl-2-(2-nitrovinyl)benzofuran google.com |
Oxidation and Reduction Pathways
The oxidation state of the carbaldehyde can be readily modified to yield either carboxylic acids or primary alcohols, providing access to two important classes of derivatives.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 7-Chloro-3-methylbenzofuran-2-carboxylic acid. This transformation can be achieved using a variety of strong oxidizing agents. Common reagents for this purpose include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and Oxone. organic-chemistry.orgbritannica.compressbooks.pub Organocatalytic methods, for instance using N-hydroxyphthalimide (NHPI) with oxygen, offer a milder, metal-free alternative. organic-chemistry.org
Reduction: Conversely, the carbaldehyde can be reduced to the primary alcohol, (7-Chloro-3-methylbenzofuran-2-yl)methanol. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this purpose, while lithium aluminum hydride (LiAlH₄) can also be used for a more potent reduction.
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | 7-Chloro-3-methylbenzofuran-2-carboxylic acid |
| Oxidation | Oxone, DMF | 7-Chloro-3-methylbenzofuran-2-carboxylic acid organic-chemistry.org |
| Reduction | Sodium Borohydride (NaBH₄), Methanol | (7-Chloro-3-methylbenzofuran-2-yl)methanol |
| Reduction | Lithium Aluminum Hydride (LiAlH₄), THF | (7-Chloro-3-methylbenzofuran-2-yl)methanol |
Formation of Hydrazones and Oximes
Condensation of the C-2 carbaldehyde with hydrazine-based compounds or hydroxylamine provides a straightforward route to derivatives containing a C=N double bond (azomethine group). researchgate.netnih.gov These reactions are typically acid-catalyzed and proceed via nucleophilic addition followed by elimination of a water molecule.
Hydrazones: Reaction with hydrazines or substituted hydrazides yields the corresponding hydrazones. researchgate.net These compounds are valuable synthetic intermediates and have been explored for a wide range of biological activities. unife.itresearchgate.netscispace.com The synthesis of benzofuran-based hydrazones from 2-carbaldehyde precursors is a well-documented strategy for creating diverse molecular libraries. researchgate.net
Oximes: Similarly, reaction with hydroxylamine hydrochloride in the presence of a mild base yields oximes. researchgate.net Oximes are crystalline compounds that serve as useful intermediates and protecting groups in organic synthesis. researchgate.netresearchgate.net
| Reagent | Product Class | General Reaction Conditions |
|---|---|---|
| Hydrazine Hydrate | Hydrazone | Ethanol, Reflux |
| Phenylhydrazine | Phenylhydrazone | Ethanol, Acetic Acid (cat.), Reflux researchgate.net |
| Isonicotinic Hydrazide | Isonicotinoylhydrazone | Ethanol, Acetic Acid (cat.), Reflux nih.gov |
| Hydroxylamine Hydrochloride | Oxime | Piperidine, Ethanol, Reflux researchgate.net |
Functionalization of the Benzofuran (B130515) Core
Beyond the aldehyde, the aromatic benzofuran scaffold can undergo functionalization, though the regioselectivity is governed by the directing effects of the existing substituents (7-Chloro, 3-Methyl, and 2-Formyl).
Direct C–H Functionalization Strategies (e.g., C–H Arylation)
Direct C–H functionalization has emerged as a powerful tool for modifying aromatic heterocycles. For the benzofuran ring system, palladium-catalyzed C–H arylation is a prominent strategy. nih.govmdpi.com Research has shown that in unsubstituted benzofuran, electrophilic aromatic substitution and many Pd-catalyzed arylations are highly regioselective for the C-2 position. nih.govnsf.gov
In the case of this compound, the C-2 position is already occupied. Therefore, C–H functionalization would be directed to other available positions on the furan (B31954) (C-3) or benzene (B151609) rings (C-4, C-5, C-6). The directing effects of the existing groups become critical. While the C-3 methyl group offers some steric hindrance, directing-group-assisted C–H activation, for example at the C-3 position, has been demonstrated in other benzofuran-2-carboxamide (B1298429) systems. mdpi.com Functionalization of the benzene portion of the core would be influenced by the ortho, para-directing methyl group and the meta-directing formyl group, making positions C-4 and C-6 potential sites for substitution.
| Reaction Type | Typical Catalyst | Arylating Agent Example | Potential Site(s) of Functionalization |
|---|---|---|---|
| Direct C-H Arylation | Pd(OAc)₂ | Aryl Iodides nsf.gov | C-4, C-6 |
| Direct C-H Arylation | Pd(OAc)₂ / CuCl₂ | Triarylantimony Difluorides nih.govmdpi.com | C-4, C-6 |
| Directing-Group-Assisted C-H Arylation | Pd(OAc)₂ | Aryl Iodides | C-3 (if formyl is converted to a directing group like 8-aminoquinoline amide) mdpi.com |
Halogenation and Related Substitution Reactions (e.g., at C-5)
Electrophilic aromatic substitution, such as halogenation, on the benzofuran core is a viable strategy for introducing further functionality. The position of substitution is determined by the combined electronic and steric effects of the substituents already present.
The benzofuran ring is generally activated towards electrophilic substitution. stackexchange.com The directing effects are as follows:
-CH₃ (at C-3): Activating, ortho, para-directing.
-Cl (at C-7): Deactivating, ortho, para-directing.
-CHO (at C-2): Deactivating, meta-directing relative to the furan ring system.
Considering these influences, electrophilic attack is most likely to occur on the benzene ring. The C-4 and C-6 positions are activated by the furan oxygen and are ortho/para to the directing groups. Studies on the bromination of substituted benzofurans have shown that substitution often occurs at available positions on the benzene ring, such as C-5 and C-7. researchgate.net Given that C-7 is blocked, C-5 becomes a highly probable site for electrophilic halogenation.
| Reaction | Reagent | Likely Major Product |
|---|---|---|
| Bromination | Br₂ in Acetic Acid | 5-Bromo-7-chloro-3-methylbenzofuran-2-carbaldehyde researchgate.net |
| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-7-chloro-3-methylbenzofuran-2-carbaldehyde |
| Chlorination | N-Chlorosuccinimide (NCS) | 5,7-Dichloro-3-methylbenzofuran-2-carbaldehyde |
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound possesses three available positions for electrophilic aromatic substitution (EAS): C4, C5, and C6. The regiochemical outcome of such reactions is governed by the cumulative electronic effects of the existing substituents—the fused furan oxygen (at position 1) and the chloro group (at position 7).
The furan oxygen is an activating group, donating electron density to the aromatic system via a resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. The position para to the oxygen is C5. The chloro substituent, conversely, is a deactivating group due to its electron-withdrawing inductive effect (-I), yet it also directs ortho and para due to a competing resonance effect (+R) from its lone pairs. The positions ortho and para to the chloro group are C6 and C4, respectively.
The interplay of these effects determines the site of substitution. The activating +R effect of the furan oxygen is generally stronger than the deactivating -I effect of the chlorine, rendering the benzene ring activated toward electrophilic attack compared to unsubstituted benzene. The substitution pattern is a result of the synergistic and competitive directing effects of these two groups. Attack at C4 and C6 is favored as these positions are influenced by the ortho, para-directing nature of the chloro group and are also activated by the benzofuran system as a whole. The C5 position is para to the strongly activating oxygen atom, but lacks the additional directing influence from the chlorine. Therefore, a mixture of products is possible, with the precise ratio depending on the specific electrophile and reaction conditions, though substitution at C4 and C6 is generally anticipated to be the major pathway.
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Influence |
| Furan Oxygen | 1 | Weakly Withdrawing | Strongly Donating | Activating | Ortho, Para (to C7a, C2, C5) |
| Chlorine | 7 | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para (to C6, C4) |
Construction of Fused Heterocyclic Systems
The carbaldehyde group at the C2 position is a key functional handle for constructing novel fused and appended heterocyclic systems through various condensation and cycloaddition reactions.
Synthesis of Pyrazole and Oxadiazine Derivatives
Pyrazole Synthesis: Pyrazole derivatives can be readily synthesized from this compound via a multi-step sequence. A common and effective strategy involves an initial base-catalyzed Claisen-Schmidt condensation of the aldehyde with an enolizable ketone (e.g., acetophenone) to yield an α,β-unsaturated ketone, a chalcone analogue. Subsequent treatment of this intermediate with hydrazine hydrate in a suitable solvent like ethanol leads to cyclization and the formation of the corresponding pyrazole-appended benzofuran. This reaction proceeds via nucleophilic attack of the hydrazine on the β-carbon of the chalcone, followed by intramolecular condensation and dehydration. nih.govmdpi.comhilarispublisher.com
Oxadiazine Synthesis: The construction of 1,3,4-oxadiazine rings can also be initiated from the aldehyde functionality. A plausible synthetic route involves the reaction of the aldehyde with an acid hydrazide (e.g., benzhydrazide) to form an N-acylhydrazone intermediate. This intermediate can then undergo acid-catalyzed cyclodehydration to form the fused oxadiazine ring system. academicjournals.org This strategy allows for the introduction of diverse substituents on the newly formed heterocyclic ring, depending on the choice of the acid hydrazide.
| Starting Material | Reagents | Intermediate | Product |
| This compound | 1. Acetophenone, NaOH/EtOH2. Hydrazine hydrate (NH₂NH₂) | Benzofuran-chalcone analogue | Pyrazole derivative |
| This compound | 1. Benzhydrazide2. H₂SO₄ (catalyst) | N-acylhydrazone | 1,3,4-Oxadiazine derivative |
Formation of Benzofuran-Triazole Hybrids via Click Chemistry
The principles of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provide an efficient method for synthesizing benzofuran-triazole hybrids. This approach requires the initial modification of the benzofuran scaffold to incorporate either an azide or a terminal alkyne functionality.
A straightforward pathway involves the reduction of the C2-carbaldehyde group to the corresponding primary alcohol, (7-chloro-3-methylbenzofuran-2-yl)methanol, using a mild reducing agent such as sodium borohydride. This alcohol can then be readily converted to an alkyne-tagged derivative via O-alkylation with propargyl bromide in the presence of a base like sodium hydride. The resulting propargyl ether serves as the alkyne component for the click reaction. Reaction with a desired organic azide in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) yields the stable 1,4-disubstituted 1,2,3-triazole-linked benzofuran hybrid.
| Step | Reaction | Reagents | Product |
| 1 | Reduction of Aldehyde | Sodium borohydride (NaBH₄), Methanol | (7-Chloro-3-methylbenzofuran-2-yl)methanol |
| 2 | O-alkylation | Propargyl bromide, Sodium hydride (NaH), THF | 2-((Prop-2-yn-1-yloxy)methyl)-7-chloro-3-methylbenzofuran |
| 3 | Click Chemistry (CuAAC) | Organic azide (R-N₃), CuSO₄, Sodium ascorbate | 1-(Substituted)-4-(((7-chloro-3-methylbenzofuran-2-yl)methoxy)methyl)-1H-1,2,3-triazole |
Annulation Reactions to Form Multi-Ring Systems (e.g., Thieno[3,2-b]benzofurans)
Annulation reactions can be employed to construct additional rings fused to the benzofuran core, leading to complex polycyclic aromatic systems. The synthesis of thieno[3,2-b]benzofurans, for example, involves the formation of a thiophene ring fused across the C2 and C3 positions of the furan ring.
A synthetic strategy adapted from methodologies developed for similar benzofuran precursors can be envisioned. urfu.ru This could involve converting the C2-aldehyde into a better leaving group or an alternative functional group that facilitates cyclization with a sulfur-containing reagent. For instance, a modified Fiesselmann thiophene synthesis could be applied. This would require converting the aldehyde into an intermediate susceptible to reaction with a thioglycolate derivative. A more direct route might involve a Knoevenagel condensation of the aldehyde with an active methylene nitrile (e.g., malononitrile), followed by a Gewald-type reaction with elemental sulfur and a base to construct the fused 2-aminothiophene ring. derpharmachemica.com
Regioselectivity and Stereoselectivity in Derivatization
Regioselectivity: As discussed in section 4.2.3, the regioselectivity of electrophilic aromatic substitution on the benzene ring is dictated by the existing substituents. The furan oxygen strongly directs para (to C5), while the chloro group directs ortho and para (to C6 and C4). This leads to a predictable, albeit potentially competitive, substitution pattern favoring positions C4 and C6. Derivatizations focused on the furan ring primarily involve the highly reactive aldehyde at C2, making these reactions inherently regioselective.
Stereoselectivity: The aldehyde group at C2 is prochiral. Nucleophilic addition to the carbonyl carbon converts it from a trigonal planar, sp²-hybridized center to a tetrahedral, sp³-hybridized center. libretexts.org If the nucleophile is not identical to the existing groups, a new stereocenter is formed. In the absence of chiral control, such a reaction will produce a racemic mixture of two enantiomers.
However, stereoselective derivatization can be achieved by employing chiral reagents or catalysts. For instance, the asymmetric reduction of the aldehyde to the corresponding alcohol can be accomplished with high enantioselectivity using chiral reducing agents like those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through biocatalysis using enzymes or whole-cell systems. gctlc.orgresearchgate.net Similarly, the addition of organometallic nucleophiles (e.g., Grignard or organozinc reagents) can be rendered stereoselective by the inclusion of chiral ligands that coordinate to the metal center, thereby directing the nucleophile to a specific face of the carbonyl. nih.govwikipedia.org
| Reaction Type | Reagents / Catalyst | Potential Product | Stereochemical Outcome |
| Nucleophilic Addition | Grignard Reagent (R-MgBr) | Secondary alcohol | Racemic mixture |
| Asymmetric Reduction | Corey-Bakshi-Shibata (CBS) catalyst | Enantiomerically enriched primary alcohol | High enantioselectivity (R or S) |
| Asymmetric Alkylation | Diethylzinc (Et₂Zn), Chiral amino alcohol | Enantiomerically enriched secondary alcohol | High enantioselectivity |
| Biocatalytic Reduction | Plant-based enzymes (e.g., from Daucus carota) | Enantiomerically enriched primary alcohol | High enantioselectivity |
Future Research on this compound: A Roadmap for Innovation
An Exploration of Emerging Synthetic and Computational Strategies in the Advancement of Benzofuran Chemistry
The compound this compound represents a significant scaffold in medicinal chemistry and materials science. As a member of the benzofuran family, a class of heterocyclic compounds found in various natural products and pharmaceuticals, its unique substitution pattern offers a fertile ground for further chemical exploration. nih.gov The future of research concerning this specific molecule is poised to leverage cutting-edge advancements in synthetic methodologies, catalytic systems, computational chemistry, and laboratory automation. This article outlines key future directions and research perspectives aimed at unlocking the full potential of this promising chemical entity.
Q & A
Q. How can computational tools predict the compound’s bioavailability for pharmacological studies?
- Methodological Answer :
- Lipinski’s Rule of Five : Calculate molecular weight (<500 Da), logP (<5), H-bond donors/acceptors.
- ADMET prediction : Use SwissADME or ADMETlab to estimate intestinal absorption and cytochrome P450 interactions.
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
